Commercial Purity Specification: 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene vs. 8-Sulfonyl Derivative
The commercial purity specification of 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene (CAS 1049676-93-8) is established at ≥95% as reported by multiple independent suppliers , whereas the closest 8-substituted analog, 8-(methylsulfonyl)-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, lacks publicly available purity certification due to patent-protected synthesis and restricted sale . This directly impacts procurement reproducibility.
| Evidence Dimension | Minimum purity specification (commercial batch) |
|---|---|
| Target Compound Data | ≥95% (reported by AKSci, Bidepharm, Leyan) |
| Comparator Or Baseline | 8-(Methylsulfonyl)-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene: purity data not publicly listed; sale prohibited under patent |
| Quantified Difference | ≥95% vs. unavailable/unverified purity; no open-market comparator purity standard exists |
| Conditions | Commercial vendor Certificate of Analysis (CoA) specifications; HPLC or NMR purity determination per vendor protocols |
Why This Matters
For laboratories requiring batch-to-batch reproducibility, the target compound offers a quantifiable purity floor, whereas the patented 8-sulfonyl analog introduces supply-chain and quality-assurance uncertainty that can compromise assay validation.
